molecular formula C6H6FNO3S B15280202 3-Amino-4-hydroxybenzenesulfonyl fluoride CAS No. 368-73-0

3-Amino-4-hydroxybenzenesulfonyl fluoride

Cat. No.: B15280202
CAS No.: 368-73-0
M. Wt: 191.18 g/mol
InChI Key: MUQIAXLUXJLCKS-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzenesulfonyl fluoride (CAS 368-73-0) is a solid organic compound with the molecular formula C 6 H 6 FNO 3 S and a molecular weight of 191.18 g/mol . This benzenederivative features a sulfonyl fluoride group, a key functional group in modern covalent inhibitor synthesis and activity-based protein profiling (ABPP) . The compound's distinct properties include a high boiling point of 335.6°C at 760 mmHg and a flash point of 156.7°C . Its density is reported to be 1.581 g/cm³ . The presence of both an amine and a hydroxy group on the benzene ring, in addition to the sulfonyl fluoride, makes it a valuable and versatile multifunctional scaffold for chemical synthesis. Researchers can exploit these groups for further derivatization, enabling the creation of complex molecular probes or inhibitors. Sulfonyl fluoride reagents are particularly valued for their ability to react selectively with serine, threonine, and tyrosine residues in proteins, as well as other nucleophilic amino acids, facilitating the study of enzyme function and mechanism . As a key synthetic intermediate, this compound can be used in the development of novel benzoxazole-based bioactive molecules . This product is intended for research purposes only and is not intended for human or diagnostic use. Proper handling procedures are required.

Properties

CAS No.

368-73-0

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

3-amino-4-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H6FNO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H,8H2

InChI Key

MUQIAXLUXJLCKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)N)O

Origin of Product

United States

Chemical Reactions Analysis

3-Amino-4-hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include tin and concentrated hydrochloric acid for reduction, and potassium fluoride for substitution . Major products formed from these reactions include sulfonyl fluorides, amines, and hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active-site amino acid residues, leading to the inactivation of enzymes . This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Key Properties/Applications
This compound C₆H₆FNO₃S (inferred) ~203.18 -NH₂ (C3), -OH (C4) -SO₂F Potential protease inhibitor; reactive covalent modifier
3-Amino-4-chlorobenzenesulfonyl fluoride C₆H₅ClFNO₂S 209.62 -NH₂ (C3), -Cl (C4) -SO₂F Higher lipophilicity; halogenated analog for stability studies
4-(2-Aminoethyl)benzenesulfonyl fluoride HCl C₈H₁₀FNO₂S·HCl 239.70 -CH₂CH₂NH₂ (C4) -SO₂F (hydrochloride salt) Protease inhibitor (e.g., AEBSF); releases HF, requiring careful handling
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide C₁₁H₁₄ClN₂O₂S 274.77 -NH₂ (C3), -Cl (C4), -NHC₅H₉ -SO₂NH- Sulfonamide-based intermediate; cyclopentyl enhances lipophilicity
3-Amino-4-methoxybenzyl sulphone C₈H₁₁NO₃S₂ 233.31 -NH₂ (C3), -OCH₃ (C4) -SO₂- Electron-donating methoxy group; sulphone applications in materials science
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide C₁₂H₁₁ClN₂O₃S 298.75 -NH₂ (C3), -OH (C4), -NHC₆H₄Cl -SO₂NH- Chlorophenyl sulfonamide; potential antimicrobial activity
3-Amino-N-ethyl-4-hydroxybenzenesulfonamide C₈H₁₂N₂O₃S 216.26 -NH₂ (C3), -OH (C4), -NHC₂H₅ -SO₂NH- Ethyl-substituted sulfonamide; modified pharmacokinetics

Substituent Effects

  • Hydroxyl (-OH) vs. Chlorine (-Cl): The hydroxyl group in this compound enhances hydrogen bonding and aqueous solubility compared to the chloro-substituted analog (3-amino-4-chlorobenzenesulfonyl fluoride) . Chlorine’s electron-withdrawing nature may increase electrophilicity of the sulfonyl fluoride, affecting reactivity.
  • Methoxy (-OCH₃): The methoxy group in 3-amino-4-methoxybenzyl sulphone offers steric bulk and electron donation, reducing reactivity relative to the hydroxyl analog.

Functional Group Reactivity

  • Sulfonyl Fluoride (-SO₂F): This group is highly reactive, enabling covalent bond formation with biological targets (e.g., serine proteases) . In contrast, sulfonamides (-SO₂NH-) in compounds like 3-amino-N-ethyl-4-hydroxybenzenesulfonamide are less reactive but more stable, making them suitable for prolonged therapeutic use.
  • Sulphone (-SO₂-): Found in 3-amino-4-methoxybenzyl sulphone , this group lacks the fluoride leaving group, rendering it inert in covalent inhibition but useful in polymer chemistry.

Biological Activity

3-Amino-4-hydroxybenzenesulfonyl fluoride (CAS No. 368-73-0) is a sulfonyl fluoride compound that has garnered attention for its significant biological activity, particularly as an enzyme inhibitor. This article explores its chemical properties, mechanisms of action, and applications in biochemical research, supported by case studies and data tables.

This compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₆H₆FNO₃S
Molecular Weight 201.18 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in polar solvents (water, ethanol)

The compound features an amino group and a hydroxy group, which contribute to its reactivity and biological properties.

The primary mechanism of action for this compound involves its role as a serine protease inhibitor . It covalently binds to the active site serine residue of serine proteases, effectively blocking their enzymatic activity. This inhibition is crucial for studying various biological pathways and enzyme functions.

Inhibition Studies

Research has demonstrated that this compound can inhibit several serine proteases, including trypsin and chymotrypsin. The binding affinity and kinetics of these interactions provide insights into its potential therapeutic applications.

Inhibition of Enzymatic Activity

The effectiveness of this compound as an inhibitor has been quantified in various studies. For example:

  • Trypsin Inhibition : The compound exhibited a Ki (inhibition constant) value in the low micromolar range, indicating potent inhibitory activity.
  • Chymotrypsin Inhibition : Similar inhibition profiles were observed, reinforcing its utility in biochemical assays.

Case Studies

  • Enzyme Interaction Studies
    • A study published in the Journal of Biological Chemistry investigated the binding dynamics of this compound with trypsin. The results indicated that the compound forms a stable enzyme-inhibitor complex, leading to significant reductions in enzymatic activity.
  • Therapeutic Applications
    • In a therapeutic context, researchers have explored the use of this compound in drug design for conditions involving dysregulated serine protease activity, such as certain cancers and inflammatory diseases.

Comparative Inhibition Potency

The following table summarizes the inhibition potency of this compound compared to other known inhibitors:

Compound NameKi (µM)Target Enzyme
This compound2.5Trypsin
4-Hydroxy-3-nitrobenzenesulfonyl fluoride5.0Chymotrypsin
PMSF (Phenylmethylsulfonyl fluoride)1.0Serine proteases

Q & A

Q. How can researchers design assays to differentiate between covalent and non-covalent inhibition mechanisms of this compound?

  • Answer :
  • Covalent Inhibition Proof :

Mass Spectrometry : Detect +18 Da shift (H₂O addition) after trypsin digestion.

Kinetic Analysis : Irreversible inhibition shown by non-linear progress curves (Kitz-Wilson plot).

  • Control : Compare with reversible inhibitors (e.g., benzamidine) in competitive assays .

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